

N-5984: A Discontinued β 3-Adrenergic Agonist with Therapeutic Potential

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Compound of Interest

Compound Name: N-5984

Cat. No.: B1676890

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N-5984 (also known as KRP-204) is a small molecule that was developed as a selective β 3-adrenergic receptor agonist.^[1] The compound was originated by Nisshin Pharma and co-developed with Kyorin Pharmaceutical.^[1] The primary therapeutic areas explored for **N-5984** included the treatment of diabetes mellitus, obesity, and overactive bladder.^[1] Despite reaching Phase II clinical trials for diabetes and obesity, the development of **N-5984** was ultimately discontinued, with the last reported update in 2007.^[1]

This technical overview consolidates the limited available information on **N-5984** and the broader therapeutic applications of β 3-adrenergic receptor agonists, providing insights into its mechanism of action and potential clinical utility.

Core Data Summary

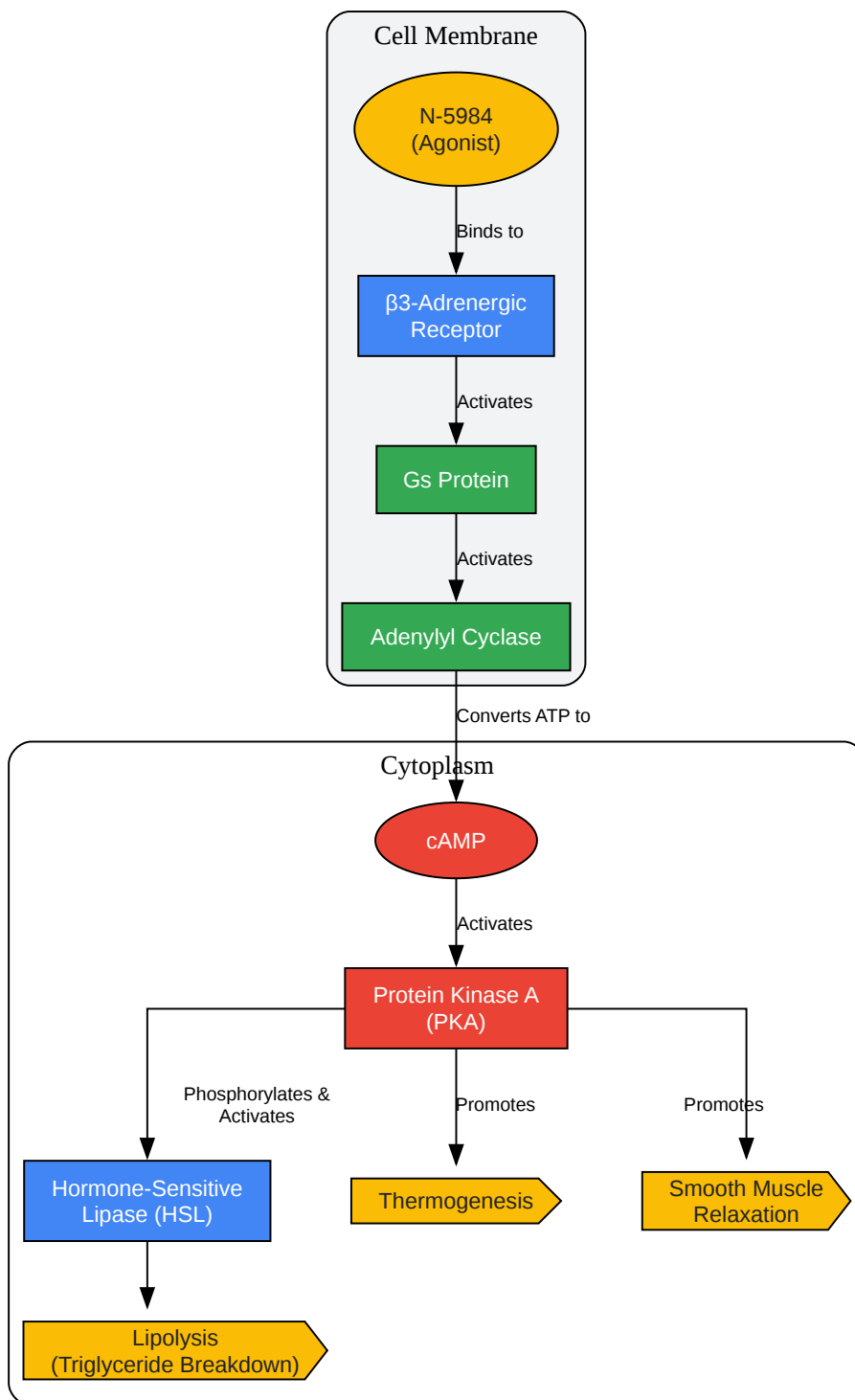
Due to the discontinued development of **N-5984**, detailed quantitative data from preclinical and clinical studies are not publicly available. The information is primarily found within drug databases and patent literature, which lack the granular detail required for a comprehensive quantitative summary.

Class	Mechanism of Action	Originator	Developer	Highest Development Phase	Status	Therapeutic Areas
Antihyperglycaemics, Obesity therapies, Small molecules	β 3-adrenergic receptor agonist	Nisshin Pharma	Kyorin Pharmaceutical, Nisshin Pharma	Phase II	Discontinued	Diabetes mellitus, Obesity, Overactive bladder

Mechanism of Action: β 3-Adrenergic Receptor Activation

N-5984 functions as an agonist for the β 3-adrenergic receptor, a member of the G-protein coupled receptor superfamily. The activation of this receptor is known to mediate a variety of physiological effects, primarily related to metabolism and smooth muscle relaxation.

The signaling pathway initiated by the activation of the β 3-adrenergic receptor is as follows:



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Caption: Simplified signaling pathway of **N-5984** via the $\beta 3$ -adrenergic receptor.

Potential Therapeutic Applications

The therapeutic rationale for developing **N-5984** and other β 3-adrenergic agonists stems from the physiological roles of the β 3-receptor in different tissues.

Obesity and Metabolic Disorders

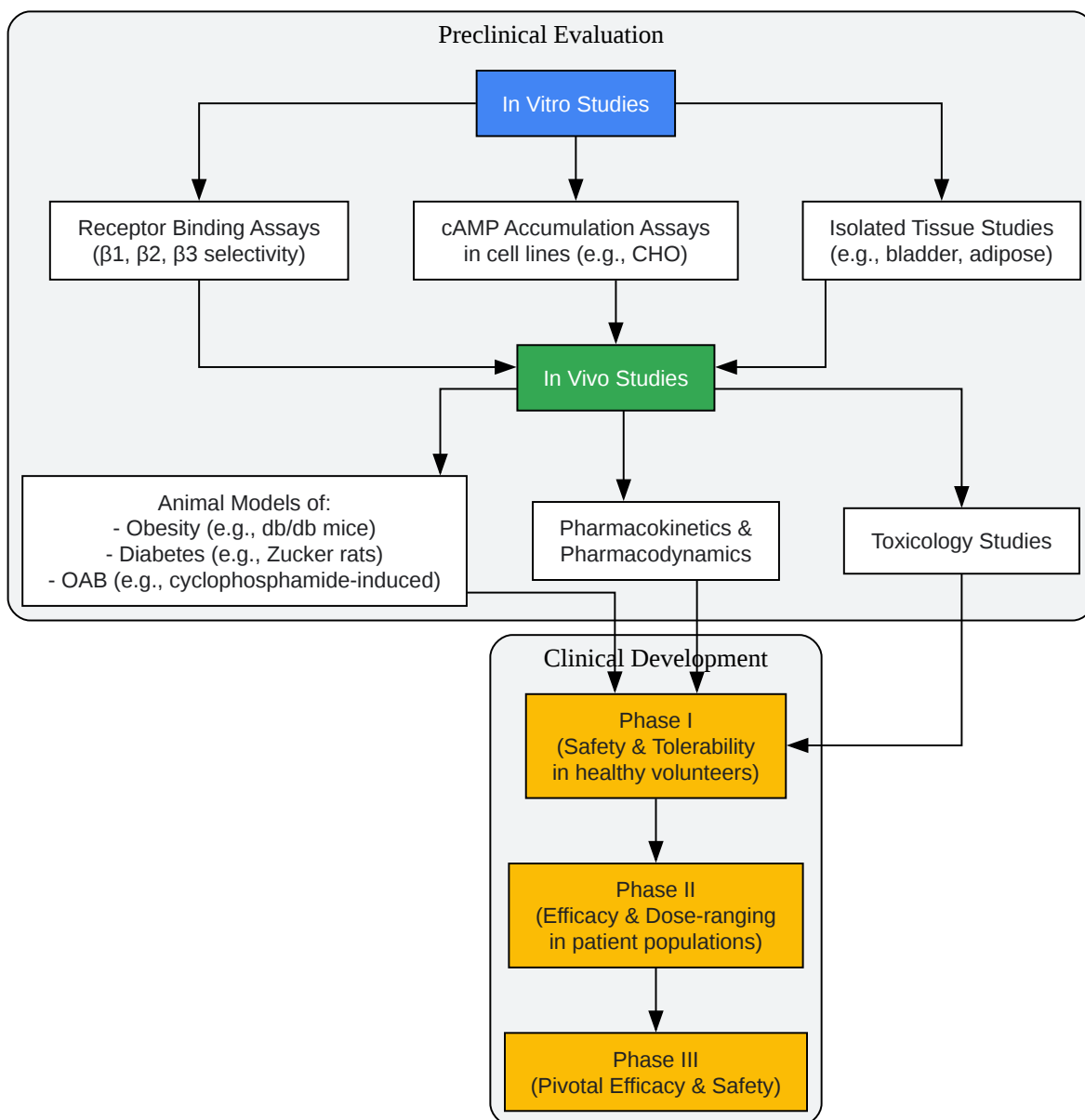
In adipose tissue, stimulation of β 3-adrenergic receptors leads to increased lipolysis (the breakdown of fats) and thermogenesis (heat production). This mechanism suggested that **N-5984** could be a viable treatment for obesity by promoting energy expenditure. Its classification as an antihyperglycemic agent also indicates its potential role in managing type 2 diabetes, likely through improved insulin sensitivity and glucose metabolism.

Overactive Bladder (OAB)

In the urinary bladder, the detrusor muscle is rich in β 3-adrenergic receptors. Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency and frequency. While development for **N-5984** in this indication was also discontinued, other selective β 3-agonists have since been successfully developed and marketed for OAB.

Experimental Protocols

Detailed experimental protocols for **N-5984** are not available in the public domain. However, a general approach for evaluating a novel β 3-adrenergic agonist would typically involve the following experimental workflow:



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References

- 1. GSRS [gsrs.ncats.nih.gov]
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